Afabicin - 1518800-35-5

Afabicin

Catalog Number: EVT-258419
CAS Number: 1518800-35-5
Molecular Formula: C23H24N3O7P
Molecular Weight: 485.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Afabicin (formerly Debio 1450, AFN-1720) is a novel, first-in-class antibiotic prodrug currently under development. [, , , ] It is specifically designed to target the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), a key enzyme in the fatty acid synthesis pathway (FAS-II system) of bacteria. [, , , ] This pathway is crucial for bacterial survival and is distinct from the fatty acid synthesis pathway found in mammals, making it a promising target for the development of new antibiotics. [, ] Afabicin's unique mechanism of action and targeted spectrum of activity make it a potential therapeutic option for infections caused by Staphylococcus spp., including methicillin-resistant Staphylococcus aureus (MRSA). [, , , ]

Afabicin desphosphono

Compound Description: Afabicin desphosphono (Debio 1452, AFN-1252) is the active metabolite of afabicin. It acts as a potent and selective inhibitor of the bacterial enoyl-acyl carrier protein reductase (FabI) enzyme. [, ] This enzyme is crucial for bacterial fatty acid synthesis, making it an attractive target for antibacterial drugs. []

Relevance: Afabicin desphosphono is directly derived from afabicin through metabolic conversion. This active metabolite is responsible for the observed antibacterial activity of afabicin. [] The structural difference lies in the presence of a phosphate group in afabicin, which gets cleaved off to yield the active afabicin desphosphono.

Triclosan

Compound Description: Triclosan is a broad-spectrum antibacterial and antifungal agent that targets the enoyl-acyl carrier protein reductase (FabI) enzyme. [] It has been widely used in personal care products like soaps and toothpaste.

Isoniazid

Compound Description: Isoniazid is a first-line antibiotic used for the treatment of tuberculosis. It targets the InhA enzyme, which is the mycobacterial homologue of the FabI enzyme. []

Relevance: Isoniazid exemplifies another clinically relevant antibacterial agent that targets the fatty acid synthesis pathway, specifically the InhA enzyme in mycobacteria. [] This illustrates the potential of targeting this pathway for developing new antimicrobials, like afabicin, which targets the FabI enzyme in staphylococci.

CG400549

Compound Description: CG400549 is a novel FabI inhibitor currently undergoing clinical trials for the treatment of Staphylococcus aureus infections. []

Relevance: Similar to afabicin, CG400549 represents another promising drug candidate targeting the FabI enzyme for combating staphylococcal infections. [] This highlights the emerging interest and potential of developing new FabI inhibitors for treating bacterial infections.

Clindamycin

Relevance: Unlike afabicin, which has been shown to be microbiota-sparing, clindamycin causes significant dysbiosis in the murine gut microbiota. [] This emphasizes the potential advantage of afabicin in minimizing disruption of the healthy gut microbiota, a crucial aspect of responsible antibiotic use.

Linezolid

Compound Description: Linezolid is an oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). []

Relevance: Afabicin demonstrated comparable efficacy to a combination therapy of vancomycin/linezolid in treating acute bacterial skin and skin structure infections (ABSSSI). [] This finding supports the potential of afabicin as an alternative treatment option for ABSSSI caused by staphylococci.

Moxifloxacin

Relevance: Similar to clindamycin, moxifloxacin causes substantial dysbiosis in the murine gut microbiota, unlike the microbiota-sparing effect observed with afabicin. [] This further highlights the potential benefit of afabicin in preserving the gut microbiota, a significant advantage compared to some currently used antibiotics.

Source and Classification

Afabicin is classified as a FabI inhibitor, which disrupts the bacterial fatty acid synthesis pathway. This classification places it within a new chemical class of antibiotics distinct from traditional antibiotics like penicillins and cephalosporins. The compound is derived from a series of synthetic processes aimed at optimizing its antibacterial properties against Gram-positive bacteria, especially those resistant to conventional treatments .

Synthesis Analysis

Methods and Technical Details

The synthesis of Afabicin involves several key steps:

  1. Starting Materials: The synthesis begins with the condensation of a quinolone derivative with hydroxylamine to form an oxime.
  2. Activation: The oxime is activated using mesyl chloride to yield a compound suitable for further reactions.
  3. Beckmann Rearrangement: This step transforms the oxime into an azepanone, which serves as a crucial intermediate.
  4. Bromination and Iodination: Subsequent reactions include bromination followed by iodination to introduce halogen atoms that facilitate further chemical modifications.
  5. Dynamic Kinetic Resolution: A key step involves the dynamic kinetic resolution of an amine intermediate to enhance enantiomeric purity.
  6. Final Coupling: The final compound is produced through a Heck coupling reaction, yielding Afabicin after deprotection steps .

This modular approach allows for efficient optimization and scale-up of Afabicin production, ensuring sufficient quantities for clinical testing.

Molecular Structure Analysis

Structure and Data

Afabicin's molecular structure is characterized by its complex arrangement that includes multiple rings and functional groups essential for its biological activity. The specific configuration allows it to effectively bind to the FabI enzyme, inhibiting its function.

  • Molecular Formula: C₃₁H₄₅N₃O₈
  • Molecular Weight: 585.7 g/mol
  • Key Features:
    • A bicyclic structure that enhances binding affinity.
    • Functional groups that facilitate interaction with the target enzyme.

The structural data indicates that Afabicin's design is optimized for specificity towards staphylococcal infections while minimizing effects on non-target flora .

Chemical Reactions Analysis

Reactions and Technical Details

Afabicin undergoes several key reactions during its synthesis:

  1. Condensation Reaction: Forms oxime from quinolone and hydroxylamine.
  2. Beckmann Rearrangement: Converts oxime to azepanone.
  3. Bromination/Iodination: Introduces halogen substituents critical for subsequent reactions.
  4. Heck Coupling Reaction: Finalizes the synthesis by coupling with an acrylamide derivative.

These reactions are crucial for achieving the desired pharmacological properties and ensuring high yields during synthesis .

Mechanism of Action

Process and Data

Afabicin operates by inhibiting the FabI enzyme, which is essential for bacterial fatty acid synthesis. This inhibition disrupts the production of fatty acids necessary for building bacterial cell membranes, leading to cell death.

  • The mechanism involves competitive binding to the active site of FabI, preventing the enzyme from catalyzing its normal substrate.
  • Studies indicate that Afabicin shows nanomolar potency against resistant strains of Staphylococcus aureus, highlighting its effectiveness even in challenging scenarios .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: White to off-white solid
  • Solubility: Soluble in organic solvents; limited solubility in water
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.

These properties are significant for formulation development, affecting how Afabicin can be delivered in clinical settings .

Applications

Scientific Uses

Afabicin is primarily researched for its applications in treating:

  • Bone and Joint Infections: Demonstrated efficacy against staphylococcal infections associated with biofilms.
  • Acute Bacterial Skin and Skin Structure Infections (ABSSSI): Shown non-inferiority compared to traditional treatments like vancomycin or linezolid in clinical trials.

The compound's selective activity against staphylococci while preserving beneficial gut microbiota makes it a promising candidate in the fight against antibiotic resistance .

Introduction to Staphylococcal Infections and Antibiotic Resistance

Epidemiology of Staphylococcal Bone and Joint Infections (BJI)

Bone and joint infections represent particularly challenging manifestations of staphylococcal disease due to the limited vascular penetration into these anatomical sites and the pathogen's exceptional adaptability to biofilm formation on inert surfaces. Staphylococci are implicated in 30-70% of all bone and joint infections across industrialized nations, with over 30,000 annual cases reported collectively in the United States, United Kingdom, France, Germany, Spain, and Italy [6]. The pathogen distribution in BJI reveals the predominance of S. aureus, with coagulase-negative staphylococci (particularly S. epidermidis) representing important secondary pathogens, especially in prosthetic joint infections [6]. The clinical management of these infections is complicated by several factors: the biofilm formation on orthopedic hardware creates physical barriers to antibiotic penetration; the osteoblast internalization of bacteria provides immunological sanctuary; and the prolonged treatment requirements (often spanning weeks to months) create extended windows for resistance development [1] [5]. Methicillin resistance substantially complicates the therapeutic approach, as MRSA isolates frequently exhibit multidrug resistance profiles beyond β-lactams alone, severely restricting therapeutic options [5] [8].

Table 1: Pathogen Distribution in Bone and Joint Infections

PathogenPrevalence Range (%)Notable Characteristics
Staphylococcus aureus (MSSA)30-50%High virulence potential, toxin production
Staphylococcus aureus (MRSA)10-40%Multidrug resistance, poor outcomes
Coagulase-negative Staphylococci20-30%Biofilm expertise, device-associated
Streptococcus species5-15%Often penicillin-susceptible
Gram-negative bacilli5-10%Increasing prevalence in some regions

Global Burden of Methicillin-Resistant Staphylococcus aureus (MRSA)

The emergence of MRSA represents a pandemic phenomenon unfolding in distinct epidemiological waves since the 1960s. The initial resistance wave appeared shortly after methicillin's clinical introduction in 1961, with the archaic clone (ST250) circulating in European hospitals throughout the 1960s [1]. Subsequent waves featured the emergence of highly successful lineages including the Brazilian/Hungarian clone (ST239) in the 1980s and the contemporary community-associated MRSA clones bearing smaller SCCmec type IV elements [1] [5]. This evolutionary trajectory demonstrates MRSA's remarkable genetic plasticity, as strains have repeatedly acquired resistance through mobile genetic elements while maintaining transmission efficiency. Current surveillance data indicates MRSA accounts for over 50% of S. aureus isolates in United States intensive care units, with similar predominance in many European and Asian healthcare settings [5] [8]. The distinct epidemiological profiles of healthcare-associated (HA-MRSA) and community-associated MRSA (CA-MRSA) reflect differing selective pressures and transmission dynamics. HA-MRSA typically carries larger SCCmec elements (types I-III) conferring broader multidrug resistance, while CA-MRSA strains frequently harbor SCCmec type IV or V alongside virulence factors like Panton-Valentine leukocidin (PVL) [1] [8]. This epidemiological bifurcation creates distinct therapeutic challenges across care settings.

Table 2: Comparison of HA-MRSA and CA-MRSA Characteristics

CharacteristicHA-MRSACA-MRSA
Primary SettingHospitals, long-term careCommunity environments
SCCmec TypeI, II, III (large, 34-67 kb)IV, V (small, 21-28 kb)
Resistance ProfileMultidrug resistance commonOften resistant only to β-lactams
Key Virulence FactorsDiverse, variableFrequent PVL production
Dominant ClonesST5, ST22, ST36, ST45ST8 (USA300), ST1 (USA400), ST80

Limitations of Current Standard-of-Care Therapies

Contemporary anti-staphylococcal therapies face substantial limitations spanning efficacy, safety, and ecological considerations. The glycopeptide antibiotics (vancomycin and teicoplanin) have represented the cornerstone of MRSA treatment for decades but suffer from several pharmacological drawbacks: their concentration-dependent bactericidal activity requires maintenance of serum trough levels above the MIC; their limited tissue penetration into bone, lung, and central nervous system creates subtherapeutic microenvironments; and their nephrotoxicity potential necessitates therapeutic drug monitoring with associated costs and logistical challenges [5]. Perhaps most concerning is the gradual MIC creep observed with vancomycin, wherein the minimum inhibitory concentrations for MRSA isolates have progressively increased over decades, diminishing the therapeutic window [2]. This phenomenon has been paralleled by the emergence of heteroresistant subpopulations (hVISA), intermediate resistance (VISA), and fully resistant strains (VRSA), particularly concerning given vancomycin's status as a last-resort agent [5]. Alternative agents like linezolid offer improved bioavailability but introduce significant hematological toxicity risks (thrombocytopenia, anemia) and mitochondrial toxicity concerns with extended courses required for BJI [2] [5]. The β-lactam resistance mechanisms in MRSA deserve particular attention as they exemplify the pathogen's evolutionary ingenuity. Methicillin resistance is mediated by the mecA gene encoding penicillin-binding protein 2a (PBP2a), a low-affinity transpeptidase that maintains cell wall synthesis despite β-lactam exposure [5]. This resistance mechanism differs fundamentally from the penicillinase-mediated resistance (via blaZ-encoded β-lactamase) that emerged in the 1940s, as methicillin resistance confers class-wide resistance to all β-lactam antibiotics rather than drug-specific inactivation [1] [5]. Beyond resistance mechanisms, most conventional anti-MRSA agents exhibit broad-spectrum activity that disrupts commensal microbiota, potentially facilitating Clostridioides difficile infection and promoting resistance gene dissemination among bystander organisms [3] [6].

Table 3: Limitations of Current Anti-MRSA Therapies

Drug ClassRepresentative AgentsKey Limitations
GlycopeptidesVancomycin, TeicoplaninMIC creep, nephrotoxicity, poor tissue penetration
OxazolidinonesLinezolid, TedizolidMyelosuppression, mitochondrial toxicity
LipoglycopeptidesDalbavancin, OritavancinLimited long-term safety data, cost
TetracyclinesTigecyclineLow serum levels, nausea/vomiting
CephalosporinsCeftarolineEmerging resistance, β-lactam allergies

Properties

CAS Number

1518800-35-5

Product Name

Afabicin

IUPAC Name

[6-[(E)-3-[methyl-[(3-methyl-1-benzofuran-2-yl)methyl]amino]-3-oxoprop-1-enyl]-2-oxo-3,4-dihydro-1,8-naphthyridin-1-yl]methyl dihydrogen phosphate

Molecular Formula

C23H24N3O7P

Molecular Weight

485.4 g/mol

InChI

InChI=1S/C23H24N3O7P/c1-15-18-5-3-4-6-19(18)33-20(15)13-25(2)21(27)9-7-16-11-17-8-10-22(28)26(23(17)24-12-16)14-32-34(29,30)31/h3-7,9,11-12H,8,10,13-14H2,1-2H3,(H2,29,30,31)/b9-7+

InChI Key

HFYMDQMXVPJNTH-VQHVLOKHSA-N

SMILES

CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)(O)O

Solubility

Soluble in DMSO

Synonyms

Afabicin

Canonical SMILES

CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)(O)O

Isomeric SMILES

CC1=C(OC2=CC=CC=C12)CN(C)C(=O)/C=C/C3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.